3-(3-Methylphenoxy)benzaldehyde
Description
3-(3-Methylphenoxy)benzaldehyde is a synthetic aromatic aldehyde derivative characterized by a benzaldehyde core substituted with a phenoxy group at the 3-position. The phenoxy group itself bears a methyl substituent at its 3-position (meta to the oxygen). This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
CAS No. |
67698-58-2 |
|---|---|
Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
3-(3-methylphenoxy)benzaldehyde |
InChI |
InChI=1S/C14H12O2/c1-11-4-2-6-13(8-11)16-14-7-3-5-12(9-14)10-15/h2-10H,1H3 |
InChI Key |
HLUFSBKAURHUQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=CC(=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Phenoxy-Benzaldehyde Derivatives
3-[3-(Trifluoromethyl)phenoxy]benzaldehyde (CAS 78725-46-9)
- Structure: Benzaldehyde substituted with a 3-(trifluoromethyl)phenoxy group at position 3.
- Molecular Weight : 266.22 g/mol (C₁₄H₉F₃O₂).
- Key Differences: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, enhancing the electrophilicity of the aldehyde group compared to the methyl group in 3-(3-Methylphenoxy)benzaldehyde.
- Applications : Used in pharmaceuticals and agrochemicals due to its stability and reactivity .
3-((2-Fluorobenzyl)oxy)benzaldehyde
- Structure : Benzaldehyde with a 2-fluorobenzyloxy substituent (OCH₂C₆H₄F).
- Key Differences: The benzyloxy group introduces a flexible CH₂ linker, altering conformational dynamics compared to the rigid phenoxy group. Fluorine’s electronegativity may modulate electronic effects and metabolic stability.
- Synthesis: Similar Mitsunobu or nucleophilic substitution reactions as this compound but with fluorinated intermediates .
3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
- Structure : Benzaldehyde with chloro (C-3), methoxy (C-5), and 4-methylbenzyloxy (C-4) substituents.
- Key Differences: Multiple substituents create a complex electronic environment: chloro (electron-withdrawing), methoxy (electron-donating), and benzyloxy (steric bulk). Higher steric hindrance may reduce reactivity in nucleophilic additions compared to monosubstituted analogs.
- Applications: Potential use in multi-step syntheses requiring regioselective modifications .
3-(Naphth-2-ylmethoxy)benzaldehyde (CAS 131340-67-5)
- Structure : Benzaldehyde substituted with a naphthylmethoxy group.
- Key Differences :
- The bulky naphthyl group increases hydrophobicity and may impede solubility in polar solvents.
- Enhanced π-π stacking interactions could influence crystallinity or binding in host-guest systems.
- Synthesis : Requires naphthylmethyl halides as intermediates, involving etherification reactions .
Comparison of Electronic and Steric Effects
| Compound | Substituent(s) | Electronic Effect | Steric Bulk | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | 3-Methylphenoxy | Moderate electron-donating (methyl) | Medium | 212.24 |
| 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde | 3-CF₃-phenoxy | Strong electron-withdrawing | Medium | 266.22 |
| 3-((2-Fluorobenzyl)oxy)benzaldehyde | 2-Fluorobenzyloxy | Moderate electron-withdrawing | High | ~244.22 (estimated) |
| 3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde | Cl, OMe, 4-Me-benzyloxy | Mixed (Cl: EWG; OMe: EDG) | High | ~334.79 (estimated) |
EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group
Preparation Methods
Reaction Mechanism and Steps
The halogenation-Sommelet method, as detailed in US4108904A , involves a two-step process:
Step 1: Free Radical Halogenation of m-Phenoxytoluene
m-Phenoxytoluene undergoes halogenation using sulfuryl chloride (SO₂Cl₂), bromine (Br₂), or chlorine (Cl₂) in the presence of a free radical initiator (e.g., 2,2'-azobis(2-methylpropionitrile), AIBN) or ultraviolet light. The reaction selectively substitutes hydrogen atoms at the benzylic position, producing mono- and dihalogenated intermediates (Figure 1):
Key Conditions :
-
Solvent: Carbon tetrachloride (CCl₄)
-
Temperature: Reflux (~76°C for CCl₄)
-
Molar ratio: 1.2–2 equivalents of halogenating agent per m-phenoxytoluene.
Step 2: Sommelet Reaction for Aldehyde Formation
The halogenated intermediates react with hexamethylenetetramine (HMTA) in aqueous ethanol or acetic acid, followed by hydrolysis with hydrochloric acid to yield 3-(3-Methylphenoxy)benzaldehyde:
Optimized Parameters :
Yield and Scalability
A representative synthesis from 20.0 g of m-phenoxytoluene yielded 7.5 g of purified aldehyde (37.5% overall yield). The process minimizes ring-halogenated byproducts, ensuring >95% purity by NMR.
Table 1: Halogenation-Sommelet Method Performance
| Parameter | Value |
|---|---|
| Starting material | m-Phenoxytoluene |
| Halogenating agent | SO₂Cl₂, Br₂, or Cl₂ |
| Solvent | CCl₄ |
| Reaction time (Step 1) | 1.5–24 hours |
| Yield (Step 2) | 37.5% |
| Purity | >95% (NMR) |
Advantages :
-
High selectivity for benzylic halogenation.
-
Compatible with large-scale production due to straightforward purification (e.g., steam distillation).
Limitations :
-
Use of carcinogenic CCl₄ necessitates stringent safety protocols.
-
Moderate yields due to competing dihalogenation.
Nucleophilic Aromatic Substitution with Protected Aldehydes
Dioxolane Protection Strategy
GB2055799A describes a method using meta-bromo-benzaldehyde dioxolane as a protected aldehyde precursor. The dioxolane group shields the aldehyde during nucleophilic substitution with phenol:
Step 1: Synthesis of meta-Bromo-benzaldehyde Dioxolane
The aldehyde group of meta-bromo-benzaldehyde is protected via acetal formation with ethylene glycol:
Step 2: Phenoxy Group Introduction
The dioxolane-protected intermediate reacts with excess phenol (1.2 equivalents) at 170–210°C in the presence of potassium carbonate (K₂CO₃) and copper catalyst:
Step 3: Deprotection to Aldehyde
Acidic hydrolysis with HCl removes the dioxolane protecting group:
Performance Metrics
This method achieves a 60% overall yield with high regioselectivity. The copper catalyst enhances reaction efficiency, while K₂CO₃ neutralizes HBr, driving the reaction forward.
Table 2: Dioxolane Protection Method Performance
| Parameter | Value |
|---|---|
| Starting material | meta-Bromo-benzaldehyde |
| Catalyst | Copper powder |
| Temperature | 170–210°C |
| Yield | 60% |
| Key advantage | Avoids halogenation byproducts |
Advantages :
-
Eliminates halogenation steps, reducing toxic byproducts.
-
High yields under optimized conditions.
Limitations :
-
High-temperature requirements increase energy costs.
-
Multi-step synthesis complicates scalability.
Comparative Analysis of Methods
Table 3: Method Comparison
Key Findings :
-
The Halogenation-Sommelet method is preferred for rapid, large-scale production despite moderate yields.
-
The Dioxolane Protection approach offers superior yields and avoids halogenated solvents but faces scalability challenges.
Q & A
Q. What are the optimal synthetic routes for 3-(3-Methylphenoxy)benzaldehyde, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution, where 3-methylphenol reacts with a benzaldehyde derivative (e.g., 3-fluorobenzaldehyde) under basic conditions. For example, analogous syntheses of substituted benzaldehydes employ potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 6–12 hours . Key parameters include:
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Catalysis : Acetic acid (10 drops) can accelerate imine formation in related reactions .
- Purification : Vacuum filtration and sequential washing (water followed by methanol) yield high-purity products (>90%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- ¹H/¹³C-NMR : Assign peaks using δ 10.72 ppm (aldehyde proton) and δ 190–200 ppm (carbonyl carbon). Residual solvent peaks (e.g., DMSO-d6 at 2.50 ppm for ¹H) serve as internal references .
- FTIR : Confirm aldehyde C=O stretch near 1700 cm⁻¹ and ether C-O vibrations at 1250–1150 cm⁻¹ .
- HRMS : Use electrospray ionization (ESI) to validate molecular ion peaks (e.g., [M+H]⁺) with <1 ppm error .
Q. How do electron-donating substituents (e.g., methylphenoxy) influence the reactivity of benzaldehyde derivatives?
Methodological Answer: The 3-methylphenoxy group is electron-donating via resonance, which:
- Activates the aromatic ring : Enhances electrophilic substitution at the para position relative to the methoxy group.
- Stabilizes intermediates : Observed in Schiff base formation, where the aldehyde reacts with amines (e.g., hydrazines) under mild acidic conditions .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural elucidation?
Methodological Answer:
- Multi-spectrometer validation : Compare data across 300, 400, and 500 MHz NMR instruments to rule out instrument-specific artifacts .
- 2D NMR : Use COSY and HSQC to assign coupling patterns and differentiate overlapping signals.
- Crystallography : Single-crystal X-ray diffraction (as in ) provides unambiguous confirmation of bond lengths and angles.
Q. What computational strategies predict the bioactivity of this compound derivatives?
Methodological Answer:
- 3D-QSAR modeling : Build pharmacophore models using steric, electrostatic, and hydrophobic descriptors to correlate substituent effects with activity .
- Molecular docking : Simulate binding to target proteins (e.g., tubulin) using AutoDock Vina, prioritizing derivatives with low binding energies (<−8 kcal/mol) .
Q. How can reaction mechanisms for this compound in heterocyclic synthesis be validated?
Methodological Answer:
- Kinetic studies : Monitor reaction progress via TLC or in-situ NMR to identify intermediates (e.g., hydrazone formation) .
- Isotopic labeling : Use deuterated solvents (DMSO-d6) to track proton exchange in acidic conditions .
Q. What crystallographic methods confirm the solid-state structure of this compound derivatives?
Methodological Answer:
- Crystallization : Grow single crystals via slow evaporation from ethanol or DCM/hexane mixtures .
- Data refinement : Resolve structures with SHELX-97, achieving R-factors <0.05 using 15.3 data-to-parameter ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
